2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a common structure in many biologically active compounds . The compound is likely to be a part of a larger class of compounds that have been synthesized for their antimicrobial activity .
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound under discussion is part of a broader class of compounds that include [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are of interest due to their various chemical transformations and potential applications in synthesizing novel heterocyclic compounds. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various chemical reactions, including the use of pyrimidin-4-ylhydrazines and simple orthoesters to produce N-ethoxyalkyl-idene-N'-pyrimidinylhydrazines. These derivatives undergo rearrangement into corresponding [1,2,4]triazolo[1,5-c]pyrimidines via intermediate steps, highlighting their versatile chemical properties and potential for further exploration in synthetic chemistry (Brown & Nagamatsu, 1978).
Antimicrobial and Antitumor Potential
Certain derivatives related to [1,2,4]triazolo[1,5-a]pyrimidines exhibit antimicrobial and potential antitumor properties. For example, compounds synthesized from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown antimicrobial activities, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Farghaly, 2008). Additionally, studies have explored the synthesis of thieno and furopyrimidine derivatives, some of which demonstrate antimicrobial activities, further supporting the potential of these compounds in pharmaceutical applications (Hossain & Bhuiyan, 2009).
Spectroscopic and Structural Characterization
The detailed spectroscopic and structural characterization of [1,2,4]triazolo[1,5-a]pyrimidines derivatives plays a crucial role in understanding their chemical behavior and potential applications. Recent studies, such as the synthesis of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, have been characterized by X-ray single crystal diffraction and various spectroscopic techniques. Such characterization aids in the development of compounds with specific biological activities and provides a foundation for future research in designing molecules with desired properties (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety . Compounds with this moiety have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Biochemical Pathways
Given the reported activities of similar compounds, it could potentially be involved in pathways related to immune response, signal transduction, or cell proliferation .
Result of Action
Based on the activities of similar compounds, it could potentially have effects such as modulation of immune response, inhibition of cell proliferation, or alteration of signal transduction .
Properties
IUPAC Name |
2-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-10-5-14(22-15(19-10)16-9-18-22)25-11-6-20(7-11)13(24)8-21-12(23)3-2-4-17-21/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCRVCGIRRAWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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